molecular formula C14H16FNO3S B2539522 Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797874-11-3

Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2539522
CAS No.: 1797874-11-3
M. Wt: 297.34
InChI Key: CHTDJHKQTAFTOZ-UHFFFAOYSA-N
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Description

Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a chemical compound with a unique structure that combines a cyclobutyl group, a fluorophenyl sulfonyl group, and an azetidinyl methanone group.

Scientific Research Applications

Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

While the specific mechanism of action for Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is not available, a similar compound, JNJ-42226314, has been shown to inhibit the enzyme monoacylglycerol lipase (MAGL) in a competitive manner with respect to the 2-AG substrate . This leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclobutyl and azetidinyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone include other azetidinyl and sulfonyl-containing molecules, such as:

    Azetidine-2-carboxylic acid: A compound with a similar azetidinyl structure.

    4-Fluorobenzenesulfonamide: A compound with a similar fluorophenyl sulfonyl group.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclobutyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c15-11-4-6-12(7-5-11)20(18,19)13-8-16(9-13)14(17)10-2-1-3-10/h4-7,10,13H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTDJHKQTAFTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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